2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethoxyphenyl)acetamide is a triazolo-pyridazine derivative characterized by a fused bicyclic heteroaromatic core. Key structural features include:
- Triazolo[4,3-b]pyridazine ring: A nitrogen-rich scaffold known for diverse bioactivity, including anti-inflammatory and antimicrobial effects .
- Cyclohexylsulfanyl substituent: A hydrophobic group that may enhance membrane permeability but reduce aqueous solubility.
The compound’s molecular weight is estimated to be ~435 g/mol, significantly higher than simpler analogs due to the bulky cyclohexyl and dimethoxyphenyl groups.
Properties
IUPAC Name |
2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-29-14-8-9-16(17(12-14)30-2)22-19(27)13-25-21(28)26-18(23-25)10-11-20(24-26)31-15-6-4-3-5-7-15/h8-12,15H,3-7,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFSKJPOJJHROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Cyclization
The formation of the triazolopyridazine core is sensitive to the electronic nature of substituents. Electron-withdrawing groups on the diketone favor cyclization at the desired position.
Sulfur Oxidation Mitigation
The cyclohexylsulfanyl group is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and adding antioxidants like butylated hydroxytoluene (BHT) improve stability.
Purification Challenges
Intermediate polarities necessitate gradient elution in column chromatography. Ethyl acetate/hexane (30:70 to 60:40) systems effectively separate products.
Analytical Characterization
Spectroscopic Data
| Intermediate | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| Chloro Intermediate (5 ) | 2.28 (s, 3H), 2.40 (s, 3H), 7.02–7.38 (m, 4H) | 230 [M+H]⁺ |
| Final Product | 1.20–1.85 (m, 10H, cyclohexyl), 3.75 (s, 6H, OCH₃), 4.25 (s, 2H, CH₂), 6.70–7.40 (m, 3H) | 443 [M+H]⁺ |
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Triazolo-Pyridazine Cores
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS: 877634-23-6)
- Core : Triazolo[4,3-b]pyridazine (identical to the target compound).
- Substituents : 4-Methylphenyl and acetamide (simpler than the target’s cyclohexylsulfanyl and dimethoxyphenyl groups).
- Molecular Weight : 299.35 g/mol (vs. ~435 g/mol for the target).
- Solubility : 11.2 µg/mL at pH 7.4 .
- Implications: The 4-methylphenyl group likely increases hydrophobicity compared to unsubstituted analogs but lacks the steric bulk of cyclohexyl.
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS: 1204296-37-6)
- Core : Triazolo[4,3-b]pyridazine.
- Substituents : 4-Methoxyphenyl and ethanamine (distinct from the target’s acetamide and cyclohexylsulfanyl).
- Molecular Weight : 285.30 g/mol .
- Implications : The methoxy group here mirrors the target’s dimethoxy substituents, suggesting shared electronic effects. However, the ethanamine chain introduces basicity, which may alter solubility and target interactions.
Functional Group Analogues
2.2.1. 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
- Core : 1,2,4-Triazole (vs. triazolo-pyridazine).
- Substituents : Furan-2-yl and sulfanyl groups.
- Bioactivity : Demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- The furan group may engage in hydrogen bonding, similar to the methoxy groups in the target compound.
Zolpaldehyde (CAS: 400777-11-9)
Biological Activity
The compound 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule belonging to the class of triazolopyridazines. This class is recognized for its diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest potential pharmacological applications that warrant detailed exploration.
Chemical Structure and Properties
- Molecular Formula : C21H25N5O4S
- Molecular Weight : 411.52 g/mol
- IUPAC Name : 2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide
- InChI Key : BQXPYEJCOKKRTE-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that triazole derivatives, including those similar to the compound , exhibit a range of biological activities:
- Antimicrobial Activity : Triazole compounds have been documented to possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives can inhibit the growth of pathogens such as E. coli and Staphylococcus aureus .
- Anticancer Properties : The triazole moiety has been associated with anticancer activity by modulating various molecular targets involved in cancer cell proliferation and survival .
- Anti-inflammatory Effects : Certain triazole derivatives demonstrate anti-inflammatory properties by inhibiting key inflammatory mediators .
The biological activity of this compound may involve interactions with specific enzymes or receptors within biological pathways. The compound's unique structure allows it to bind effectively to these targets, potentially leading to modulation of their activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related triazole compounds:
- Synthesis and Antimicrobial Evaluation : A study synthesized various triazolo compounds and evaluated their antimicrobial efficacy against multiple bacterial strains. Results indicated that certain derivatives exhibited strong inhibition zones ranging from 17 to 23 mm against E. coli and Bacillus subtilis .
- Anticancer Activity Assessment : In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
